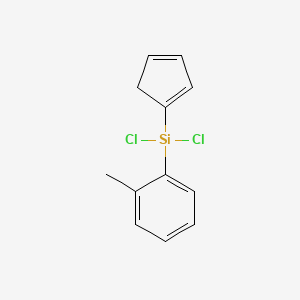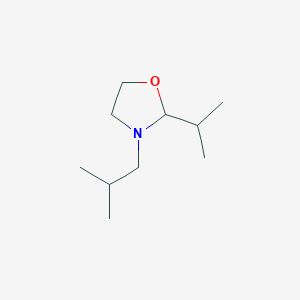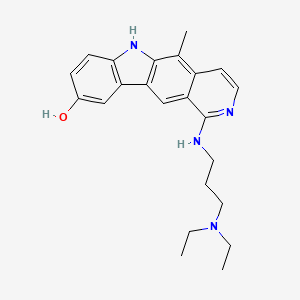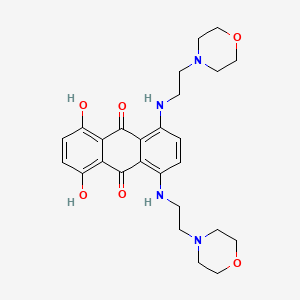![molecular formula C9H19NO2Si B14462739 3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one CAS No. 68698-89-5](/img/structure/B14462739.png)
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one is a compound that features a tert-butyl(dimethyl)silyl group attached to an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one typically involves the reaction of oxazolidinone with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at room temperature, leading to the formation of the desired product with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the silyl group.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products.
Wissenschaftliche Forschungsanwendungen
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism by which 3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one exerts its effects involves the formation of a stable silyl ether linkage. This linkage protects sensitive functional groups from unwanted reactions during synthetic processes. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, revealing the protected functionality for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for silylation of alcohols and amines.
tert-Butyldimethylsilanol: Another silylating agent with similar applications.
tert-Butyldimethylsilyl trifluoromethanesulfonate: Used in specialized silylation reactions.
Uniqueness
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one is unique due to its combination of the oxazolidinone ring and the tert-butyl(dimethyl)silyl group. This combination provides enhanced stability and selectivity in protecting group chemistry, making it a valuable tool in complex synthetic routes .
Eigenschaften
CAS-Nummer |
68698-89-5 |
|---|---|
Molekularformel |
C9H19NO2Si |
Molekulargewicht |
201.34 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H19NO2Si/c1-9(2,3)13(4,5)10-6-7-12-8(10)11/h6-7H2,1-5H3 |
InChI-Schlüssel |
FRCIVRLKBQLVCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)N1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


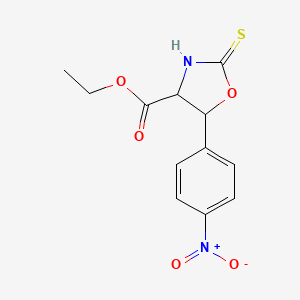
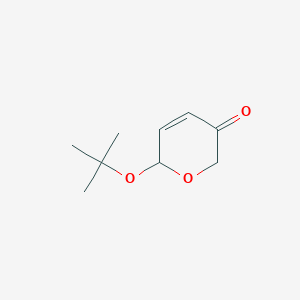

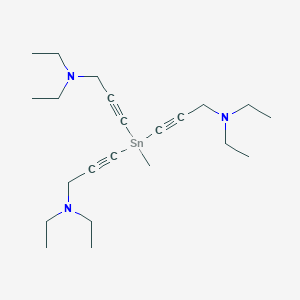
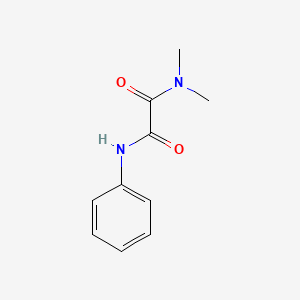
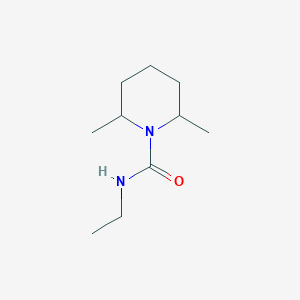
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
